molecular formula C12H20ClN B569517 N,alpha-Diethylphenethylamine Hydrochloride CAS No. 29805-52-5

N,alpha-Diethylphenethylamine Hydrochloride

Cat. No.: B569517
CAS No.: 29805-52-5
M. Wt: 213.749
InChI Key: BEBFJJZIDAUEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Ethyl-1-phenylbutan-2-amine;hydrochloride”, also known as N,α-Diethylphenethylamine or EAPB, is a close chemical analog of methamphetamine . It is a member of amphetamines .


Molecular Structure Analysis

The molecular formula of “N-Ethyl-1-phenylbutan-2-amine;hydrochloride” is C12H19N.ClH . It has a molar mass of 213.75 g/mol .

Scientific Research Applications

1. Chemical Synthesis and Characterization

N-Ethyl-1-phenylbutan-2-amine;hydrochloride is involved in the preparation of various chemical compounds. For instance, it is used in the synthesis of imino Schiff bases, which are stabilized through hydrogen bonding interactions in their crystal structures (Jeseentharani et al., 2010). Additionally, it serves as an intermediate in synthesizing compounds with potential pharmacological applications, such as substituted triazoles and aminothiazoles (Nagarapu et al., 2009).

2. Enantioselective Synthesis

Enantioselective synthesis is another key application, where this compound is used. For example, the Candida antarctica lipase B (CAL-B)-mediated enantioselective acetylation of racemic amines, including N-Ethyl-1-phenylbutan-2-amine;hydrochloride, has been conducted to obtain high yields of pharmacologically active amines (González‐Sabín et al., 2002).

3. Drug Delivery Systems

In the field of drug delivery, tris(2-(2-formylphenoxy)ethyl)amine, synthesized from reactions including N-Ethyl-1-phenylbutan-2-amine;hydrochloride, is employed to create pH- and thermo-responsive chitosan hydrogels for controlled drug release (Karimi et al., 2018).

4. Spectroscopic Characterization

Spectroscopic characterization is also an important application. Studies have been conducted on compounds like N-Ethyl-1-phenylbutan-2-amine;hydrochloride for their comprehensive chemical characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, aiding in the identification and purity assessment of these compounds (Kuś et al., 2016).

5. Pesticidal Applications

Furthermore, derivatives of N-Ethyl-1-phenylbutan-2-amine;hydrochloride have been synthesized and evaluated for their potential as agents to control pests. These compounds have shown promising results in bioassays against pathogenic fungi and insect pests (Shakil et al., 2009).

Properties

IUPAC Name

N-ethyl-1-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-12(13-4-2)10-11-8-6-5-7-9-11;/h5-9,12-13H,3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBFJJZIDAUEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29805-52-5
Record name 29805-52-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,alpha-Diethylphenethylamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
N,alpha-Diethylphenethylamine Hydrochloride
Reactant of Route 3
Reactant of Route 3
N,alpha-Diethylphenethylamine Hydrochloride
Reactant of Route 4
Reactant of Route 4
N,alpha-Diethylphenethylamine Hydrochloride
Reactant of Route 5
Reactant of Route 5
N,alpha-Diethylphenethylamine Hydrochloride
Reactant of Route 6
Reactant of Route 6
N,alpha-Diethylphenethylamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.